Dihydroraloxifene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroraloxifene is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is structurally related to raloxifene, a well-known SERM used in the treatment and prevention of osteoporosis in postmenopausal women. This compound exhibits similar pharmacological properties, acting as an estrogen agonist in some tissues and an antagonist in others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroraloxifene involves multiple steps. One of the reported methods includes an eight-step total synthesis starting from a benzothiophene derivative. The key steps involve the formation of the benzothiophene core, followed by functional group modifications to introduce the desired substituents . The reaction conditions typically involve the use of various reagents and catalysts, such as Grignard reagents, protecting groups, and deprotection steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Dihydroraloxifene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Dihydroraloxifene has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of SERMs and their interactions with various receptors.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential therapeutic applications in treating conditions such as osteoporosis and breast cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Dihydroraloxifene exerts its effects by selectively binding to estrogen receptors in different tissues. It acts as an estrogen agonist in bone tissue, promoting bone density and reducing the risk of fractures. In breast and uterine tissues, it functions as an estrogen antagonist, inhibiting the proliferation of estrogen-sensitive cells . The molecular targets and pathways involved include the estrogen receptor alpha and beta, as well as downstream signaling pathways that regulate gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Raloxifene: The parent compound, widely used in clinical settings for its SERM properties.
Tamoxifen: Another SERM used in the treatment of breast cancer.
Bazedoxifene: A newer SERM with similar pharmacological properties.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for estrogen receptors. It exhibits a favorable pharmacokinetic profile and has shown potent estrogen antagonist activity in various assays . Compared to raloxifene, this compound may offer improved efficacy and reduced side effects in certain applications .
Properties
Molecular Formula |
C28H29NO4S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
[(2S,3R)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
InChI |
InChI=1S/C28H29NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,26,28,30-31H,1-3,14-17H2/t26-,28-/m1/s1 |
InChI Key |
IKZMTNSYXDOFJH-IXCJQBJRSA-N |
Isomeric SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)[C@@H]3[C@H](SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O |
Synonyms |
2,3-dihydroraloxifene dihydroraloxifene trans-dihydroraloxifene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.